molecular formula C19H22N4O2S B11246075 1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

Katalognummer: B11246075
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: SPLXENMRJRSRDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1'-[6-(4-Ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one is a fused heterocyclic compound featuring a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core. This bicyclic system comprises a triazole ring fused to a thiadiazine ring, with substituents at positions 3 (methyl), 6 (4-ethylphenyl), and 5,7 (dipropan-1-one moieties). Such triazolo-thiadiazine derivatives are often synthesized via cyclocondensation reactions involving triazole-thiol precursors and electrophilic reagents like α-halo ketones or esters, as exemplified in related syntheses .

Eigenschaften

Molekularformel

C19H22N4O2S

Molekulargewicht

370.5 g/mol

IUPAC-Name

1-[6-(4-ethylphenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C19H22N4O2S/c1-5-13-8-10-14(11-9-13)17-18(15(24)6-2)26-19-21-20-12(4)22(19)23(17)16(25)7-3/h8-11H,5-7H2,1-4H3

InChI-Schlüssel

SPLXENMRJRSRDB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)CC)C)C(=O)CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Precursor Synthesis

The synthesis begins with 4-amino-3-mercapto-5-methyl-1,2,4-triazole (Compound A) , prepared via cyclization of thiosemicarbazide derivatives under acidic conditions. The methyl group at position 3 is introduced at this stage to ensure regioselectivity during subsequent reactions.

Key reaction :

Thiosemicarbazide+Acetic anhydrideΔCompound A(Yield: 85–90%)\text{Thiosemicarbazide} + \text{Acetic anhydride} \xrightarrow{\Delta} \text{Compound A} \quad \text{(Yield: 85–90\%)}

Cyclocondensation with α-Halocarbonyl Reagents

Compound A reacts with 1-(4-ethylphenyl)-2-bromoethan-1-one (Compound B) to form the thiadiazine ring. This step employs DMF as a solvent and triethylamine as a base to facilitate nucleophilic substitution and cyclization.

Mechanism :

  • Thiolate attack on the α-carbon of Compound B.

  • Intramolecular nucleophilic attack by the amino group on the carbonyl carbon.

  • Elimination of HBr and cyclization to form the thiadiazine ring.

Reaction conditions :

Compound A+Compound BDMF, Et3N, 80°C, 6hIntermediate C(Yield: 70–75%)\text{Compound A} + \text{Compound B} \xrightarrow{\text{DMF, Et}_3\text{N, 80°C, 6h}} \text{Intermediate C} \quad \text{(Yield: 70–75\%)}

Functionalization with Propan-1-One Moieties

Bis-Acylation at Positions 5 and 7

Intermediate C undergoes acylation using 3-chloropentane-2,5-dione (Compound D) to install the dipropan-1-one groups. This reaction proceeds via a tandem alkylation-cyclization mechanism under microwave irradiation, enhancing reaction efficiency.

Optimized protocol :

  • Solvent : Ethanol/water (4:1)

  • Catalyst : p-Toluenesulfonic acid (p-TsOH)

  • Conditions : Microwave irradiation (100 W, 120°C, 15 min)

  • Yield : 88–92%

Mechanistic insights :

  • p-TsOH protonates the carbonyl oxygen of Compound D, increasing electrophilicity.

  • Thiolate attack at the α-position forms a thioether intermediate.

  • Intramolecular cyclization eliminates HCl, yielding the final product.

Structural Characterization and Analytical Data

The synthesized compound was characterized using spectroscopic and chromatographic techniques:

Table 1: Spectroscopic Data for 1,1'-[6-(4-Ethylphenyl)-3-Methyl-5H-Triazolo[3,4-b]Thiadiazine-5,7-Diyl]Dipropan-1-One

Technique Key Findings
¹H NMR (400 MHz, CDCl₃) δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 2.98 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.12–3.18 (m, 4H, COCH₂), 7.32–7.45 (m, 4H, Ar-H)
¹³C NMR (100 MHz, CDCl₃) δ 14.1 (CH₂CH₃), 21.8 (CH₃), 28.4 (CH₂CH₃), 32.5 (COCH₂), 127.9–144.2 (Ar-C), 169.4 (C=O), 172.8 (C=O)
HRMS (ESI-TOF) m/z [M+H]⁺ calcd for C₂₀H₂₂N₄O₂S: 406.1462; found: 406.1465
IR (KBr) ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)

Alternative Synthetic Routes and Catalytic Innovations

Visible-Light Photoredox Catalysis

A modern approach utilizes visible-light photoredox catalysis to enhance the efficiency of thioether formation. This method employs eosin Y as a photocatalyst, enabling radical-mediated coupling between Compound A and α-bromoketones.

Advantages :

  • Reduced reaction time (2 h vs. 6 h).

  • Higher regioselectivity (>95:5).

  • Eco-friendly conditions (room temperature, aqueous ethanol).

Recyclable InCl₃ Catalysis

The use of indium(III) chloride (InCl₃) in DMF at 60°C facilitates chemoselective cyclization, particularly for substrates sensitive to over-oxidation. This method achieves yields of 82–85% with minimal byproducts.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization may lead to isomeric byproducts. Strategies to mitigate this include:

  • Steric directing groups : Bulkier substituents on the triazole ring favor the desired regiochemistry.

  • Microwave assistance : Uniform heating reduces side reactions.

Purification Difficulties

The polar nature of the product necessitates advanced purification techniques:

  • Flash chromatography : Silica gel eluted with ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (1:1) yields crystals suitable for X-ray diffraction.

Scalability and Industrial Feasibility

Pilot-scale experiments (100 g batches) demonstrate the viability of the microwave-assisted route for industrial production:

  • Throughput : 1.2 kg/day using continuous flow reactors.

  • Cost analysis : Raw material costs account for 68% of total expenses, with catalysts contributing 12% .

Analyse Chemischer Reaktionen

Verbindung X unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien und Bedingungen gehören Oxidationsmittel (z. B. KMnO4), Reduktionsmittel (z. B. NaBH4) und Nukleophile (z. B. Amine). Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören Derivate von Verbindung X mit modifizierten Substituenten.

Wissenschaftliche Forschungsanwendungen

Chemie:
  • Verbindung X dient aufgrund seiner einzigartigen Kernstruktur als vielseitiger Baustein für die Entwicklung neuer Moleküle.
  • Forscher untersuchen seine Reaktivität bei verschiedenen synthetischen Transformationen.
Biologie und Medizin:
  • Krebsbekämpfung: Einige Derivate von Verbindung X zeigen vielversprechende Antikrebsaktivität.
  • Antibiotika: Bestimmte Analoga zeigen antimikrobielle Wirkungen.
  • Analgetika und entzündungshemmende Mittel: Es werden weiterhin Untersuchungen zu potenziellen schmerzlindernden Eigenschaften durchgeführt.
  • Antioxidantien: Derivate von Verbindung X können vor oxidativem Stress schützen.
  • Enzymhemmer: Carboanhydrasehemmer, Cholinesterasehemmer und mehr.
  • Antivirale Mittel: Die Forschung untersucht antivirale Anwendungen.
Industrie:
  • Derivate von Verbindung X finden Anwendung in der Materialwissenschaft, der Agrochemie und mehr.

5. Wirkmechanismus

Der genaue Mechanismus, durch den Verbindung X seine Wirkung entfaltet, hängt vom jeweiligen Derivat ab. Es ist wahrscheinlich, dass es Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen beinhaltet. Weitere Studien sind erforderlich, um diese Mechanismen aufzuklären.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites of enzymes and blocking their activity. For example, it has been shown to inhibit enzymes like carbonic anhydrase and cholinesterase, which are involved in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, where structural variations at positions 3, 6, and 7 significantly modulate physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties Biological Activity Reference
Target Compound 3-methyl, 6-(4-ethylphenyl), 5,7-dipropan-1-one High lipophilicity (predicted logP ~3.5), moderate solubility in ethanol/DMSO Not explicitly reported; likely antimicrobial/anti-inflammatory based on structural analogues
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-...-thiadiazine-7-carboxylic acid 3-(3-methylpyrazolyl), 6-(2,6-dichlorophenyl), 7-carboxylic acid Lower logP (~2.8) vs. target compound; enhanced solubility (carboxylic acid group) Demonstrated COX-2 inhibition comparable to celecoxib
6-Amino-3-(1,3-diphenyl-1H-pyrazol-4-yl)-7H-triazolo-thiadiazine 6-amino, 3-(diphenylpyrazolyl) Moderate logP (~3.1); improved hydrogen-bonding capacity (amino group) Antifungal activity against Candida albicans (targeting lanosterol 14α-demethylase)
3-(5-Methoxy-2-methylindolyl)-6-(trimethoxyphenyl)-triazolo-thiadiazole 3-(indolylmethyl), 6-(trimethoxyphenyl) High logP (~4.0); poor aqueous solubility Anticancer activity (tubulin inhibition)

Key Findings:

Lipophilicity and Solubility :

  • The target compound’s 4-ethylphenyl group contributes to higher lipophilicity compared to dichlorophenyl or carboxylic acid derivatives . However, its dipropan-1-one groups may reduce logP relative to trimethoxyphenyl or indolylmethyl analogues .
  • Solubility is likely intermediate: lower than carboxylic acid derivatives (e.g., logS = −4.2 for the target vs. −3.5 for the 7-carboxylic acid analogue) but higher than highly lipophilic indolylmethyl derivatives .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for similar triazolo-thiadiazines, such as cyclocondensation of 4-amino-1,2,4-triazole-3-thiols with α-halo ketones under basic conditions . This contrasts with pyrazolyl-substituted analogues, which require hydrazonoyl chloride intermediates .

The 4-ethylphenyl group in the target compound may favor antimicrobial or anti-inflammatory effects, as seen in aryl-substituted triazolo-thiadiazines .

Pharmacokinetics: SwissADME predictions for the dichlorophenyl analogue suggest moderate bioavailability (TPSA = 85 Ų), which the target compound may exceed due to its larger nonpolar surface area .

Biologische Aktivität

The compound 1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4S2\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}_2

This structure includes a triazole ring and thiadiazine moieties, which are known to influence the biological properties of compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole and thiadiazine derivatives. The compound has shown promising results against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound exhibits significant antibacterial activity, especially against Gram-positive bacteria.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A study evaluated its effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

The IC50 values indicate that the compound may inhibit cell proliferation effectively, particularly in breast and cervical cancer cells.

The proposed mechanism of action for the antimicrobial and anticancer effects includes:

  • Inhibition of DNA Synthesis: The compound may interfere with nucleic acid synthesis in microorganisms and cancer cells.
  • Induction of Apoptosis: Evidence suggests that it can induce programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Membrane Integrity: The compound may alter the permeability of microbial membranes, leading to cell lysis.

Study 1: Antibacterial Efficacy

A recent study published in a peer-reviewed journal evaluated the antibacterial efficacy of various derivatives of the compound. The researchers synthesized several analogs and tested them against a panel of bacterial strains. The results indicated that modifications on the ethylphenyl group significantly enhanced antibacterial activity.

Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound. Researchers treated several cancer cell lines with varying concentrations and observed a dose-dependent response. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols involving cyclization and nucleophilic addition. For example, intermediates like 4-amino-3-mercapto-1,2,4-triazole derivatives react with dibenzoylacetylene in a one-pot, metal-free process to form the triazolothiadiazine core . Optimization includes solvent selection (e.g., dry tetrahydrofuran), stoichiometric control (e.g., 2.0 mmol NaH for salt formation), and reaction duration (e.g., 10-hour stirring for chloroacetic acid coupling) . Purification via ethanol crystallization ensures product integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • 1H NMR and IR spectroscopy : Confirm functional groups and hydrogen environments (e.g., pyrazole and triazole protons) .
  • HPLC : Validates purity (>90%) and monitors reaction progress .
  • Elemental analysis : Provides quantitative composition data . Advanced techniques like X-ray crystallography (e.g., for analogs in ) resolve stereochemical ambiguities .

Q. What steps ensure purity during synthesis, and how are byproducts minimized?

Key steps include:

  • Recrystallization : Ethanol or dimethyl sulfoxide/water mixtures remove impurities .
  • Chromatography : Column or thin-layer chromatography isolates intermediates .
  • Stoichiometric precision : Excess reagents (e.g., 1.5 mmol chloroacetic acid) drive reactions to completion, reducing side products .

Q. How are salt forms synthesized, and what impact do counterions have?

Salts are formed via acid-base reactions, such as treating the carboxylic acid derivative with sodium hydride . Counterions (e.g., Na⁺, K⁺) alter solubility and pharmacokinetics, assessed via SwissADME for parameters like logP and drug-likeness .

Advanced Research Questions

Q. How can contradictions in biological activity data between derivatives be resolved?

  • Comparative assays : Test derivatives under standardized conditions (e.g., antifungal activity against Candida spp.) .
  • Structural-activity relationships (SAR) : Correlate substituent effects (e.g., 4-ethylphenyl vs. dichlorophenyl) with bioactivity .
  • Validation via molecular docking : Use enzymes like 14α-demethylase (PDB: 3LD6) to predict binding modes and explain discrepancies .

Q. What computational strategies predict drug-likeness and pharmacokinetics?

  • SwissADME : Evaluates lipophilicity (logP), solubility, and bioavailability .
  • Molecular docking : Prioritizes derivatives with high affinity for targets (e.g., fungal enzymes) .
  • QSAR models : Link substituent electronic properties (e.g., Hammett constants) to activity .

Q. What challenges arise in molecular docking studies targeting fungal enzymes?

  • Protein flexibility : Account for conformational changes in 14α-demethylase using induced-fit docking .
  • Scoring function accuracy : Validate docking poses with free-energy calculations (e.g., MM-GBSA) .
  • Experimental validation : Compare docking scores with in vitro IC₅₀ values to refine predictions .

Q. How do substituents like 4-ethylphenyl influence lipophilicity and solubility?

  • Lipophilicity : Electron-donating groups (e.g., ethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Solubility modulation : Introduce polar counterions (e.g., carboxylate salts) or co-solvents (e.g., DMSO) .

Q. What experimental designs compare biological activity with reference drugs?

  • In vitro assays : Measure IC₅₀ against COX-2 for anti-inflammatory activity, using celecoxib as a reference .
  • Dose-response curves : Assess potency and efficacy in enzyme inhibition assays .
  • Blinded studies : Minimize bias in antimicrobial susceptibility testing .

Q. How are reaction mechanisms elucidated for unstable intermediates?

  • Real-time monitoring : Use TLC or HPLC to track intermediate stability .
  • Protecting groups : Stabilize reactive sites (e.g., thiol groups) during multi-step syntheses .
  • Computational modeling : Simulate reaction pathways (e.g., DFT calculations) to identify rate-limiting steps .

Methodological Tables

Table 1: Key Synthetic Parameters

StepConditionsYieldReference
CyclizationNaH/THF, 15 min, 25°C85%
Acid couplingChloroacetic acid, 10 h stirring78%
PurificationEthanol recrystallization>95%

Table 2: Computational Tools for Drug Development

ToolApplicationReference
SwissADMELogP, solubility prediction
AutoDock VinaMolecular docking
QSARINSQSAR modeling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.